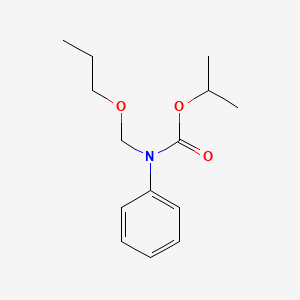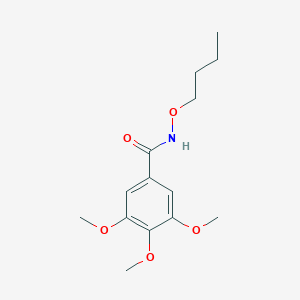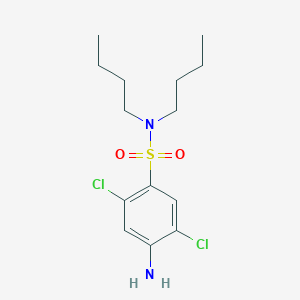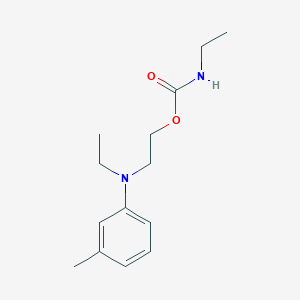![molecular formula C14H20N2O4S B8041379 N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide](/img/structure/B8041379.png)
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazinan ring and an ethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazinan Ring: This step involves the cyclization of a suitable precursor to form the thiazinan ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the thiazinan ring. This step may require the use of a polar aprotic solvent and a base to deprotonate the thiazinan ring, making it more nucleophilic.
Acetylation: The final step involves the acetylation of the amine group on the thiazinan ring. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazinan ring to a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions often require a Lewis acid catalyst and are performed under controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazinan derivatives
Substitution: Various substituted ethoxyphenyl derivatives
科学研究应用
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound also contains a heterocyclic ring but differs in its chemical reactivity and applications.
Coumarin Derivatives: These compounds share some structural similarities but have distinct pharmacological activities and biosynthesis pathways.
属性
IUPAC Name |
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-14-5-4-12(15-11(2)17)10-13(14)16-6-8-21(18,19)9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTDFCSDQKVVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(Carbamimidoylsulfanylmethyl)-1,4-dioxonaphthalen-2-yl]methyl carbamimidothioate;hydrochloride](/img/structure/B8041299.png)
![[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate](/img/structure/B8041305.png)
![N-[(E)-1-(2,5-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B8041317.png)
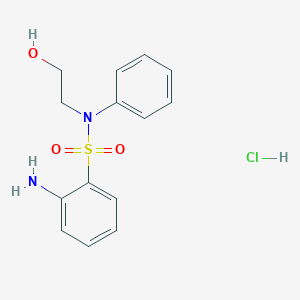
![Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate](/img/structure/B8041337.png)
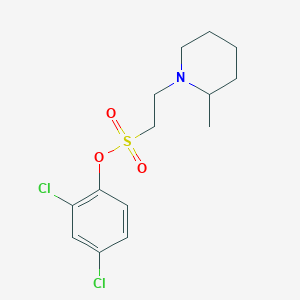
![[5-(Acetyloxymethyl)-2,4-dimethylphenyl]methyl acetate](/img/structure/B8041349.png)
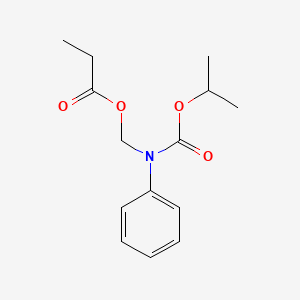
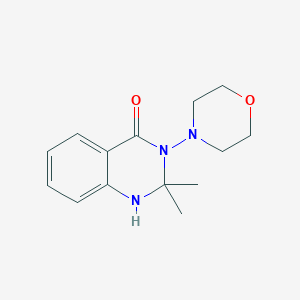
![methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate](/img/structure/B8041386.png)
